molecular formula C12H16O3 B6227371 3-methoxy-3-methyl-2-phenylbutanoic acid CAS No. 1148027-22-8

3-methoxy-3-methyl-2-phenylbutanoic acid

Cat. No.: B6227371
CAS No.: 1148027-22-8
M. Wt: 208.25 g/mol
InChI Key: WIJIRZQPVVFTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-3-methyl-2-phenylbutanoic acid is an organic compound with the molecular formula C12H16O3. It is a chiral compound, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-methyl-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxy-3-methyl-2-phenylbutanone with a suitable oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using ozone or other oxidizing agents. These methods are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-3-methyl-2-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

3-methoxy-3-methyl-2-phenylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-3-methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-3-methyl-2-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interactions with other molecules, making it valuable for various applications.

Properties

CAS No.

1148027-22-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-methoxy-3-methyl-2-phenylbutanoic acid

InChI

InChI=1S/C12H16O3/c1-12(2,15-3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14)

InChI Key

WIJIRZQPVVFTMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)C(=O)O)OC

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.